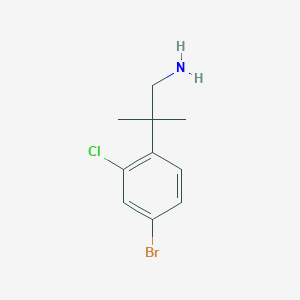
2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methylpropan-1-amine structure
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . The excess acetylcholine continues to stimulate the neurons, causing over-excitation .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. The downstream effects of this inhibition include overstimulation of the muscles and glands controlled by the cholinergic nerves .
Pharmacokinetics
The compound would likely be metabolized in the liver, with metabolites excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include overstimulation of neurons due to the accumulation of acetylcholine . This overstimulation can lead to symptoms such as muscle weakness, convulsions, and respiratory failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of the compound. Additionally, the presence of other chemicals or substances in the environment could potentially interact with the compound, altering its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorophenyl isocyanate
- 4-Bromo-2-chlorophenol
- Profenofos
Uniqueness
2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylpropan-1-amine moiety. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXQIYRTGQRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














